molecular formula C12H20N4 B8474780 6-Tert-butyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

6-Tert-butyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine

Cat. No. B8474780
M. Wt: 220.31 g/mol
InChI Key: ZNQWFSHAFZBMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712281

Procedure details

A reaction vessel equipped with a Dean Stark trap was charged with 11.8 grams (0.075 mole) of 4-(1,1-dimethylethyl)cyclohexanone and 4.2 grams (0.050 mole) of cyanoguanidine in 20 mL of 2-(2-ethoxyethoxy)ethanol. The mixture was heated incrementally at 80° C., 100° C., 140° C. and 160° C., the latter where it was stirred for about 18 hours. The reaction mixture was then cooled to ambient temperature, where it solidified. The reaction mixture was triturated with 30 mL of diethyl ether, and the resultant solid was collected by filtration. The solid was washed several times with diethyl ether, yielding, when dried, 4.5 grams of 2,4-diamino-6-(1,1-dimethylethyl)-5,6,7,8-tetrahydroquinazoline, mp>250° C. The NMR spectrum was consistent with the proposed structure.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)([CH3:4])[CH3:3].[C:12]([NH:14][C:15]([NH2:17])=[NH:16])#[N:13]>C(OCCOCCO)C>[NH2:17][C:15]1[N:14]=[C:12]([NH2:13])[C:9]2[CH2:10][CH:5]([C:2]([CH3:4])([CH3:3])[CH3:1])[CH2:6][CH2:7][C:8]=2[N:16]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
CC(C)(C)C1CCC(CC1)=O
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#N)NC(=N)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the latter where it was stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel equipped with a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was triturated with 30 mL of diethyl ether
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed several times with diethyl ether
CUSTOM
Type
CUSTOM
Details
yielding
CUSTOM
Type
CUSTOM
Details
when dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=NC=2CCC(CC2C(=N1)N)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.